molecular formula C10H11NO4 B8619354 Methyl 2-acetoxy-5-aminobenzoate

Methyl 2-acetoxy-5-aminobenzoate

Cat. No. B8619354
M. Wt: 209.20 g/mol
InChI Key: DYFBMSXWGMOJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1cc(N=Cc2ccccc2)ccc1OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([N:15]=[CH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:13][cH:14]1.[OH2:23]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([NH2:15])[cH:13][cH:14]1

Inputs

Step One
Name
COC(=O)c1cc(N=Cc2ccccc2)ccc1OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc(N=Cc2ccccc2)ccc1OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cc(N)ccc1OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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